molecular formula C8H10N2O4S B135798 2-Methoxy-5-sulfamoylbenzamide CAS No. 52395-25-2

2-Methoxy-5-sulfamoylbenzamide

Cat. No.: B135798
CAS No.: 52395-25-2
M. Wt: 230.24 g/mol
InChI Key: GTKYLVJCMKDNTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methoxy-5-sulfamoylbenzamide, also known as Sulpiride, is a selective D2 dopamine receptor antagonist . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

As a D2 dopamine receptor antagonist, this compound binds to these receptors and inhibits their activity . This prevents dopamine, a neurotransmitter, from exerting its effects, leading to changes in the transmission of signals within the brain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D2 dopamine receptors, it alters the normal functioning of this pathway, which can lead to changes in mood, behavior, and motor control.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on D2 dopamine receptors. This can lead to a reduction in the effects of dopamine, which may be beneficial in conditions such as schizophrenia where there is thought to be overactivity of dopaminergic neurons .

Preparation Methods

The preparation of 2-Methoxy-5-sulfamoylbenzamide involves several synthetic routes. One common method includes the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst . The reaction is typically carried out at a temperature range of 45-60°C for 10-14 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the activated carbon, catalyst, and by-products. The filtrate is then subjected to reduced-pressure concentration to obtain this compound .

Chemical Reactions Analysis

2-Methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of 2-Methoxy-5-sulfamoylbenzamide is C₈H₁₀N₂O₄S, with a molecular weight of 230.24 g/mol. This compound acts primarily as a D2 dopamine receptor antagonist , influencing dopaminergic pathways that are critical in various neurological conditions. By inhibiting the activity of these receptors, it can modulate neurotransmitter signaling, which is beneficial in treating disorders like schizophrenia and bipolar disorder .

Pharmacological Uses

  • Antipsychotic Treatment : Sulpiride is widely used as an antipsychotic agent due to its selective antagonism of D2 receptors. It has been shown to be effective in managing symptoms of schizophrenia and has potential applications in treating depression and anxiety disorders .
  • Antiemetic Properties : The compound has demonstrated efficacy in preventing nausea and vomiting, making it relevant for patients undergoing chemotherapy or those with gastrointestinal disorders .

Analytical Chemistry

  • Reference Material : this compound serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its well-defined structure allows researchers to calibrate instruments accurately, ensuring the quality control of pharmaceuticals .
  • Impurity Detection : It is often studied as an impurity in sulpiride formulations, where its detection is crucial for assessing the quality and safety of pharmaceutical products.

Biological Research

  • Proteomics : The compound is utilized in proteomics research due to its ability to interact with specific proteins involved in dopamine signaling pathways. This application is significant for understanding the biochemical mechanisms underlying various neuropsychiatric disorders.
  • Neuroscience Studies : Research involving this compound has focused on its effects on neurotransmitter systems, particularly regarding dopamine receptor signaling, which has implications for developing new therapeutic strategies for psychiatric conditions .

Case Studies and Research Findings

  • Schizophrenia Treatment Efficacy : A study indicated that combining sulpiride with clozapine enhanced treatment efficacy in patients unresponsive to typical antipsychotics, demonstrating its critical role in complex treatment regimens .
  • Gastrointestinal Effects : Research has shown that sulpiride influences gastrointestinal motility, which is particularly relevant for patients experiencing nausea due to other medical treatments .
  • Thermo-acoustical Studies : Investigations into the molecular interactions of sulpiride have provided insights into its behavior under varying temperature conditions, contributing to a deeper understanding of its physical properties and potential applications .

Comparison with Similar Compounds

Biological Activity

2-Methoxy-5-sulfamoylbenzamide, also known as sulpiride, is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicine. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action of this compound involves its interaction with dopamine receptors, particularly the D2 subtype. It acts as an antagonist at these receptors, which plays a crucial role in its antiemetic and antipsychotic effects. The compound modulates neurotransmitter systems, particularly dopamine and serotonin pathways, influencing gastrointestinal motility and psychiatric conditions.

Key Mechanisms:

  • Dopamine Receptor Antagonism : Inhibits dopamine D2 receptors, affecting various neurological functions and behaviors.
  • Serotonin Receptor Interaction : Exhibits activity at serotonin receptors, contributing to its antiemetic properties.

Biological Activity

Research indicates that this compound has multiple biological activities:

  • Antiemetic Effects : The compound is effective in preventing nausea and vomiting, making it useful in treating gastrointestinal disorders and side effects from chemotherapy.
  • Psychiatric Applications : Its dopamine antagonism suggests potential use in treating schizophrenia and depression.
  • Gastrointestinal Motility : Studies have shown that it can enhance or inhibit gastrointestinal movements depending on dosage and context.

Research Findings

Numerous studies have investigated the effects of this compound. Below are summarized findings from key research articles:

StudyFindings
HUKUHARA et al. (1969)Demonstrated excitatory effects on gastrointestinal movements in dogs; the drug increased acetylcholine release from cholinergic neurons .
BenchChem (2024)Highlighted potential applications in enzyme inhibition and receptor binding; studied for therapeutic effects in various diseases.
Smolecule (2023)Confirmed significant antiemetic activity related to dopamine receptor modulation.

Case Study 1: Gastrointestinal Effects

In a study conducted on dogs anesthetized with pentobarbital sodium, intravenous administration of sulpiride resulted in varied effects on gastrointestinal motility. Dosages ranging from 0.05 to 10 mg/kg produced excitatory responses, indicating its potential as a stimulant for gastrointestinal disorders .

Case Study 2: Psychiatric Applications

Research has explored the efficacy of sulpiride in managing symptoms of schizophrenia. Its role as a dopamine antagonist has been linked to reducing psychotic symptoms, thus providing a therapeutic avenue for patients resistant to other treatments .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Properties
SulpirideBenzamide with sulfamoyl groupPrimarily used as an antipsychotic agent
MetoclopramideSimilar benzamide structureUsed clinically as a stimulant for upper gastrointestinal motility
5-Sulfamoyl-2-methoxybenzoic AcidContains methoxy and sulfamoyl groupsPrecursor for various pharmaceuticals

Properties

IUPAC Name

2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYLVJCMKDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52395-25-2
Record name 2-Methoxy-5-sulfamoylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXY-5-SULFAMOYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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